2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
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Overview
Description
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and synthetic drugs
Preparation Methods
The synthesis of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires specific conditions such as the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Chemical Reactions Analysis
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of new therapeutic agents due to its potential biological activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, making it a valuable compound in the development of new drugs . The exact molecular targets and pathways depend on the specific application and the biological activity being studied.
Comparison with Similar Compounds
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be compared with other similar indole derivatives, such as:
These compounds share similar structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties.
Properties
CAS No. |
66552-40-7 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-O-ethyl 5-O-methyl 3-methyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)10-7-9(13(16)18-3)5-6-11(10)15-12/h5-7,15H,4H2,1-3H3 |
InChI Key |
GOIVPBQODBSHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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